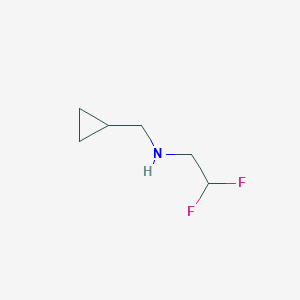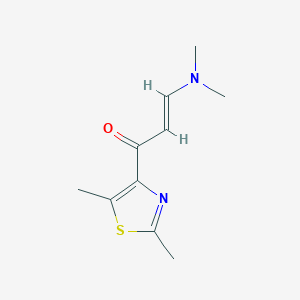![molecular formula C10H15ClO2S B13269825 Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride](/img/structure/B13269825.png)
Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses. Its molecular formula is C10H15ClO2S, and it has a molecular weight of 234.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride typically involves the reaction of tricyclo[5.2.1.0,2,6]decane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:
Step 1: Preparation of tricyclo[5.2.1.0,2,6]decane through a series of cyclization reactions.
Step 2: Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and mild bases (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate).
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Adamantane: Another tricyclic compound with a similar cage-like structure but different functional groups.
Isotwistane: Known for its rigid structure and found in natural products.
Pentacyclo[4.4.0.02,4.03,7.08,10]decane: Used in the synthesis of adamantane and other complex molecules
Uniqueness: Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its stability and reactivity under various conditions make it valuable for a wide range of applications .
Properties
Molecular Formula |
C10H15ClO2S |
|---|---|
Molecular Weight |
234.74 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-8-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO2S/c11-14(12,13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2 |
InChI Key |
ZJDZMVUOIBKMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B13269751.png)
![2-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one](/img/structure/B13269754.png)

![{2-[(Oxan-4-yl)amino]phenyl}methanol](/img/structure/B13269776.png)
amine](/img/structure/B13269785.png)
![4-Boc-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13269789.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13269798.png)
![[(4-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13269805.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B13269807.png)
![2-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B13269808.png)


